6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a halogenated imidazo[1,2-a]pyridine derivative characterized by a chlorine atom at position 6, a fluorine atom at position 8, and a carboxylic acid group at position 2. The strategic placement of halogens (Cl and F) and the carboxylic acid group influences its electronic properties, solubility, and binding affinity to biological targets.
Properties
IUPAC Name |
6-chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAQYYDWXONYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of 5-bromo-pyridin-2-amine with sodium acetate in ethanol and water under reflux conditions. The reaction mixture is then treated with 2-chloro-1,1-dimethoxyethane in the presence of concentrated hydrochloric acid . The resulting product is purified through extraction and trituration processes.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium acetate: Used in the initial synthesis.
Concentrated hydrochloric acid: Facilitates the reaction with 2-chloro-1,1-dimethoxyethane.
Ethyl acetate: Used for extraction and purification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases such as tuberculosis.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific characteristics.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Halogenated Imidazo[1,2-a]pyridines
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Halogen Position and Type: The 6-Cl-8-F substitution in the target compound distinguishes it from analogs like 6-Cl-3-F () and 8-Br-6-Cl (). Fluorine at position 8 may enhance metabolic stability compared to bromine, which increases molecular weight and lipophilicity .
Functional Group Modifications :
- The ethyl ester derivative () demonstrates how esterification at the 2-position increases lipophilicity, which could improve cell membrane permeability but require hydrolysis for activation .
Impact on Pharmacological Activity: Imidazo[1,2-a]pyridines with nitro or sulfonyl groups (e.g., 3-nitro derivatives in ) show antitrypanosomal activity, suggesting that electron-withdrawing substituents enhance target engagement . The carboxylic acid group at position 2 is critical for hydrogen bonding in kinase inhibition, as seen in cyclin-dependent kinase (CDK) inhibitors .
Biological Activity
6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in treating infectious diseases.
- Molecular Formula : CHClFNO
- Molar Mass : 214.58 g/mol
- CAS Number : 1427376-71-3
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound has shown the ability to inhibit certain bacterial growth pathways and modulate cellular signaling mechanisms. The binding affinity to these targets can lead to significant biological effects, including antimicrobial activity.
Antimicrobial Activity
Research indicates that this compound exhibits potent activity against various pathogens. For instance, it has been tested against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In a study, compounds derived from this scaffold displayed low toxicity to mammalian cells while effectively inhibiting T. brucei growth with EC values in the nanomolar range .
Structure-Activity Relationship (SAR)
The modification of the imidazo[1,2-a]pyridine scaffold has been explored to enhance its biological activity. Substitutions at specific positions have shown varying effects on potency:
- Compound Variants : Variants with different substituents at the C-5 position exhibited improved activity compared to unsubstituted counterparts.
| Compound | Substitution | EC (nM) | Notes |
|---|---|---|---|
| 3 | None | 288 | Moderate inhibition |
| 4 | C-4 | Increased | Decreased potency |
| 5 | C-5 | Improved | Enhanced activity |
| 6 | C-5 Cl | ~5-fold better | Significant improvement |
This data suggests that careful modification of the substituents can lead to improved efficacy against targeted pathogens.
Study on Trypanosoma brucei
A notable study focused on optimizing a lead compound against T. brucei methionyl-tRNA synthetase using structure-guided design. The identified variants demonstrated promising pharmacokinetic properties and low toxicity, indicating their potential as therapeutic agents for HAT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
